2-{bicyclo[2.2.1]heptan-2-yl}-N-(1-cyano-1,2-dimethylpropyl)acetamide
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Overview
Description
2-{bicyclo[221]heptan-2-yl}-N-(1-cyano-1,2-dimethylpropyl)acetamide is a complex organic compound featuring a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{bicyclo[2.2.1]heptan-2-yl}-N-(1-cyano-1,2-dimethylpropyl)acetamide typically involves the reaction of bicyclo[2.2.1]heptan-2-amine with appropriate acylating agents. One common method includes the use of acetic anhydride in the presence of a base such as pyridine to form the acetamide derivative. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of impurities and increasing overall efficiency .
Chemical Reactions Analysis
Types of Reactions
2-{bicyclo[2.2.1]heptan-2-yl}-N-(1-cyano-1,2-dimethylpropyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the cyano group to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium catalyst.
Nucleophiles: Various amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, amines, and substituted acetamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-{bicyclo[2.2.1]heptan-2-yl}-N-(1-cyano-1,2-dimethylpropyl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a selective antagonist for chemokine receptors, particularly CXCR2, which is involved in inflammatory responses and cancer metastasis.
Materials Science: Its unique bicyclic structure makes it a candidate for the development of novel polymers and materials with specific mechanical properties.
Biological Studies: The compound’s interactions with various biological targets are explored to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-{bicyclo[2.2.1]heptan-2-yl}-N-(1-cyano-1,2-dimethylpropyl)acetamide involves its interaction with specific molecular targets such as CXCR2 receptors. By binding to these receptors, the compound can inhibit the signaling pathways involved in inflammation and cancer cell migration. This blockade prevents the activation of downstream signaling cascades, thereby reducing inflammatory responses and inhibiting cancer metastasis .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane derivatives:
N,N′-diarylsquaramide derivatives: These compounds are known for their selective antagonistic activity against chemokine receptors and are used in similar medicinal chemistry applications.
Uniqueness
2-{bicyclo[2.2.1]heptan-2-yl}-N-(1-cyano-1,2-dimethylpropyl)acetamide is unique due to its specific combination of a bicyclic structure with a cyano-substituted acetamide group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-(2-bicyclo[2.2.1]heptanyl)-N-(2-cyano-3-methylbutan-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-10(2)15(3,9-16)17-14(18)8-13-7-11-4-5-12(13)6-11/h10-13H,4-8H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEGZHHBJAQPHKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CC1CC2CCC1C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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